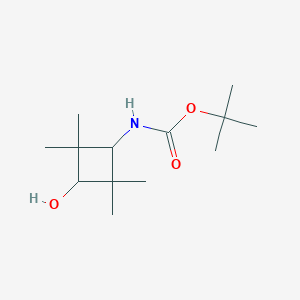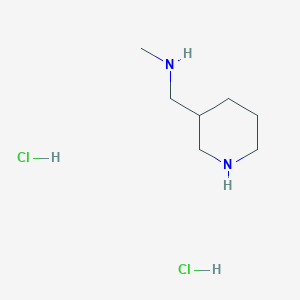![molecular formula C7H4BrNS B1442659 2-ブロモチエノ[2,3-b]ピリジン CAS No. 72808-92-5](/img/structure/B1442659.png)
2-ブロモチエノ[2,3-b]ピリジン
説明
2-Bromothieno[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromothieno[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromothieno[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
2-ブロモチエノ[2,3-b]ピリジン誘導体は、抗がん剤として有望であることが示されています。これらの誘導体は、さまざまな癌細胞株を阻害する可能性について研究されています。 この化合物は、多剤耐性を調節する能力があるため、がん治療のための貴重な候補となっています .
抗ウイルス特性
研究によると、チエノ[2,3-b]ピリジン化合物は抗ウイルス活性を示します。 これらの特性は、ウイルス感染症に対する新しい治療法の開発において特に重要であり、この化合物はより強力な抗ウイルス剤の合成のためのリード構造として役立ちます .
抗炎症用途
2-ブロモチエノ[2,3-b]ピリジンの抗炎症の可能性は、もう1つの関心の対象です。 その誘導体は、新しい抗炎症薬の開発に使用でき、炎症性疾患の代替治療を提供することができます .
抗菌効果
チエノ[2,3-b]ピリジン誘導体は、抗菌特性も持ち合わせています。 これは、耐性菌株やその他の病原体を克服できる新しい抗菌薬の探索において役立ちます .
CNS障害の治療
2-ブロモチエノ[2,3-b]ピリジンをベースにした化合物は、中枢神経系(CNS)障害の治療における可能性について調査されています。 その薬理学的プロファイルは、アルツハイマー病などの状態の管理に効果的である可能性を示唆しています .
抗糖尿病の可能性
2-ブロモチエノ[2,3-b]ピリジンの誘導体は、抗糖尿病特性について研究されています。 これらの誘導体は、糖尿病管理のための新しい治療薬の開発に役割を果たし、治療のための新しい道を提供することができます .
降圧薬としての応用
チエノ[2,3-b]ピリジン誘導体の降圧活性は、もう1つの有望な用途です。 これらの化合物は、新しい血圧降下薬の開発に貢献する可能性があります .
骨形成活性
最後に、これらの化合物の骨形成活性は、骨の健康におけるその使用を示唆しています。 これらの化合物は、骨の成長または修復を促進する治療法の開発に使用される可能性があります .
作用機序
Target of Action
2-Bromothieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme that plays a crucial role in cell division and survival, making it a potential target for cancer treatment .
Mode of Action
It is believed to interact with its targets, such as pim-1 kinase, leading to changes in the function of these targets . This interaction may inhibit the activity of the kinase, thereby preventing cell division and promoting cell death .
Biochemical Pathways
The biochemical pathways affected by 2-Bromothieno[2,3-b]pyridine are likely related to its role as a Pim-1 kinase inhibitor . By inhibiting this kinase, it could affect various cellular processes, including cell growth, division, and survival . The downstream effects of these changes could include reduced tumor growth and increased cell death in cancer cells .
Result of Action
The molecular and cellular effects of 2-Bromothieno[2,3-b]pyridine’s action would likely include the inhibition of Pim-1 kinase activity, leading to changes in cell growth and survival . This could result in reduced tumor growth and increased cell death in cancer cells .
生化学分析
Biochemical Properties
2-Bromothieno[2,3-b]pyridine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Bromothieno[2,3-b]pyridine has been identified as a potential inhibitor of certain kinases, such as GRK2 (G protein-coupled receptor kinase 2). The interaction between 2-Bromothieno[2,3-b]pyridine and GRK2 involves binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-Bromothieno[2,3-b]pyridine on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromothieno[2,3-b]pyridine can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, it can induce apoptosis (programmed cell death) in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-Bromothieno[2,3-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, 2-Bromothieno[2,3-b]pyridine can bind to the active site of kinases, leading to enzyme inhibition. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the target enzyme. Additionally, 2-Bromothieno[2,3-b]pyridine can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Bromothieno[2,3-b]pyridine in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Bromothieno[2,3-b]pyridine is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of 2-Bromothieno[2,3-b]pyridine on cellular function have been observed, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of 2-Bromothieno[2,3-b]pyridine at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth in cancer models. At very high doses, 2-Bromothieno[2,3-b]pyridine can cause toxic effects, such as liver and kidney damage, highlighting the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
2-Bromothieno[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactionsThe metabolic pathways of 2-Bromothieno[2,3-b]pyridine also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of 2-Bromothieno[2,3-b]pyridine within cells and tissues are critical factors that determine its efficacy and safety. The compound is transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, 2-Bromothieno[2,3-b]pyridine can bind to specific transporters and binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 2-Bromothieno[2,3-b]pyridine plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. For example, 2-Bromothieno[2,3-b]pyridine may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. The subcellular localization of 2-Bromothieno[2,3-b]pyridine also affects its interactions with other biomolecules and its overall efficacy in biochemical reactions .
特性
IUPAC Name |
2-bromothieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMUSRIEEHYHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729218 | |
| Record name | 2-Bromothieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72808-92-5 | |
| Record name | 2-Bromothieno[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72808-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromothieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromothieno[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1442576.png)
![2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442577.png)


![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)
![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1442582.png)
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)



![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)

![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)

